molecular formula C16H12BrCl2NO3 B4716923 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate

3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate

Cat. No. B4716923
M. Wt: 417.1 g/mol
InChI Key: PPZGUIZAALPDEX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate, also known as DCBAB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate varies depending on its application. In cancer treatment, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate induces cell cycle arrest and apoptosis by activating the p53 pathway and inhibiting the Akt pathway. In antimicrobial activity, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate disrupts bacterial cell membranes by interacting with the lipid bilayer and causing membrane depolarization. In pesticide development, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate acts as a feeding deterrent and disrupts insect growth and development.
Biochemical and Physiological Effects:
3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been shown to have minimal toxicity in animal studies, with no observable adverse effects at low doses. However, at high doses, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate can cause liver and kidney damage. 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has also been shown to have anti-inflammatory effects, reducing the production of pro-inflammatory cytokines in vitro.

Advantages and Limitations for Lab Experiments

3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has several advantages for lab experiments, including its low toxicity, high efficacy, and ease of synthesis. However, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate also has limitations, including its limited solubility in water and potential for impurities in the synthesis process.

Future Directions

There are several future directions for 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate research, including exploring its potential as a cancer treatment, investigating its mode of action in antimicrobial activity, and developing more efficient synthesis methods to reduce impurities. Additionally, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate could be further studied for its potential applications in other fields, such as crop protection and drug delivery systems.
In conclusion, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate is a chemical compound with potential applications in various fields, including cancer treatment, antimicrobial activity, and pesticide development. Its synthesis method has been optimized to achieve a high yield with minimal impurities. 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate's mechanism of action varies depending on its application, and it has minimal toxicity at low doses. However, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate also has limitations, including its limited solubility in water and potential for impurities in the synthesis process. There are several future directions for 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate research, including exploring its potential as a cancer treatment and developing more efficient synthesis methods.

Scientific Research Applications

3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been studied for its potential applications in various fields, including cancer treatment, antimicrobial activity, and pesticide development. In cancer treatment, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. In antimicrobial activity, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has demonstrated effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In pesticide development, 3,4-dichlorobenzyl 2-(acetylamino)-5-bromobenzoate has been explored as a potential alternative to traditional pesticides due to its low toxicity and high efficacy.

properties

IUPAC Name

(3,4-dichlorophenyl)methyl 2-acetamido-5-bromobenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12BrCl2NO3/c1-9(21)20-15-5-3-11(17)7-12(15)16(22)23-8-10-2-4-13(18)14(19)6-10/h2-7H,8H2,1H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPZGUIZAALPDEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Br)C(=O)OCC2=CC(=C(C=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12BrCl2NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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